molecular formula C11H19NO2 B3003067 Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate CAS No. 2248397-70-6

Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate

Cat. No.: B3003067
CAS No.: 2248397-70-6
M. Wt: 197.278
InChI Key: XYPDRWPGHOKSAO-UHFFFAOYSA-N
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Description

“Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound is likely related to the “methyl 2-{6-azaspiro[3.4]octan-7-yl}acetate hydrochloride” and “{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride”, as they share similar structural features .


Synthesis Analysis

The synthesis of related compounds, such as 2-azaspiro[3.4]octane, has been reported . The synthesis involves an annulation strategy, where three successful routes were developed. One approach involved the annulation of the cyclopentane ring, and the remaining two approaches involved the annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a spirocyclic structure, as indicated by the term “spiro” in its name. This is a type of cyclic compound where two rings share a single atom . The compound also likely contains functional groups such as an ester (from the “acetate” part of the name) and an amine (from the “aza” part of the name).

Future Directions

The future directions for research on “Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the synthesis methods could be optimized, and the compounds could be tested for various biological activities. The potential for these compounds to enhance the effects of drugs like morphine could also be further investigated .

Properties

IUPAC Name

ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)6-9-7-11(8-12-9)4-3-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDRWPGHOKSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(CCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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